
2-Amino-5-fluoro-N-methylbenzamide
Overview
Description
2-Amino-5-fluoro-N-methylbenzamide (C₈H₉FN₂O, molecular weight: 168.17 g/mol) is a fluorinated benzamide derivative characterized by a fluorine atom at the 5-position of the aromatic ring and a methyl-substituted amide group. It is synthesized via a coupling reaction between 2-amino-5-fluorobenzoic acid and methylamine hydrochloride using HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and DIPEA (N,N-diisopropylethylamine) in DMF, yielding 88% of the product . Its LCMS profile shows a molecular ion peak at m/z = 169.1 (M+H⁺), confirming its structure . The compound has demonstrated relevance in medicinal chemistry, particularly as a precursor in antimalarial drug development targeting Plasmodium falciparum ATP4 (PfATP4) .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-5-fluoro-N-methylbenzamide typically involves multiple steps. One common method starts with the nitration of 2-fluoroaniline to produce 2-fluoro-5-nitroaniline. This intermediate is then subjected to reduction, usually with a catalyst such as palladium on carbon (Pd/C), to yield 2-amino-5-fluoroaniline. The final step involves the acylation of 2-amino-5-fluoroaniline with N-methylbenzoyl chloride under basic conditions to produce this compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and purity while minimizing by-products and waste.
Chemical Reactions Analysis
Types of Reactions
2-Amino-5-fluoro-N-methylbenzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert nitro groups to amino groups or reduce other functional groups present in the molecule.
Substitution: The fluorine atom in the benzene ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Palladium on carbon (Pd/C) and hydrogen gas (H2) are commonly used for reduction reactions.
Substitution: Nucleophilic substitution reactions often use reagents such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce various amines.
Scientific Research Applications
2-Amino-5-fluoro-N-methylbenzamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: This compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Amino-5-fluoro-N-methylbenzamide involves its interaction with specific molecular targets. For example, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. The exact mechanism depends on the specific application and the biological system being studied .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations and Molecular Properties
The pharmacological and physicochemical properties of benzamide derivatives are highly dependent on substituent positions and functional groups. Below is a comparative analysis of 2-amino-5-fluoro-N-methylbenzamide and its analogs:
Structural-Activity Relationship (SAR) Insights
- Fluorine vs. Halogen Substitution : Fluorine’s small size and high electronegativity optimize target binding without steric hindrance, whereas bromine/chlorine may improve potency but compromise pharmacokinetics .
- N-Substituent Effects : Methyl groups enhance metabolic stability, while bulkier substituents (e.g., phenyl) may improve selectivity but reduce solubility .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-Amino-5-fluoro-N-methylbenzamide?
- Methodology : A two-step synthesis is commonly employed:
Fluorination : Introduce fluorine at the 5-position of 2-nitro-N-methylbenzamide using KF/18-crown-6 in DMF at 100°C (analogous to fluorination methods in benzamide derivatives ).
Reduction : Reduce the nitro group to an amine using H₂/Pd-C in ethanol at room temperature (similar to protocols for 2-Amino-5-chloro-N-methylbenzamide ).
- Validation : Confirm purity via HPLC (≥98%) and structural identity using ¹⁹F NMR (δ ≈ -110 ppm for aromatic fluorine) and ESI-MS (expected [M+H]⁺ = 198.08) .
Q. How to characterize the solubility and stability of this compound under experimental conditions?
- Methodology :
- Solubility : Test in DMSO, ethanol, and aqueous buffers (pH 2–9) using UV-Vis spectroscopy (λmax ≈ 265 nm). Compare with structurally similar compounds like 2-Amino-5-chlorobenzamide (solubility: 12 mg/mL in DMSO) .
- Stability : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) and analyze by LC-MS to detect hydrolytic or oxidative byproducts .
Advanced Research Questions
Q. How to resolve contradictions in reported spectral data for fluorinated benzamides?
- Case Study : Discrepancies in ¹H NMR chemical shifts for 2-Amino-5-fluorobenzoic acid (δ 6.8–7.2 ppm) vs. This compound may arise from solvent effects or H-bonding .
- Resolution :
Perform variable-temperature NMR to assess H-bonding dynamics.
Compare DFT-calculated shifts (B3LYP/6-311+G(d,p)) with experimental data .
Q. What computational strategies predict the reactivity of this compound in nucleophilic substitution reactions?
- Methodology :
- DFT Calculations : Optimize geometry at the M06-2X/def2-TZVP level to evaluate Fukui indices (f⁻) for electrophilic attack at the fluorine position .
- Reactivity Prediction : Compare with experimental results from SNAr reactions (e.g., substitution with piperidine in DMF at 80°C) .
Q. Methodological Notes
- Synthesis Optimization : Use HATU/DMAP coupling for intermediates to improve yields (85–90% vs. traditional methods at 70%) .
- Contamination Risks : Monitor for dehalogenation byproducts (e.g., 2-Amino-N-methylbenzamide) via GC-MS .
Properties
IUPAC Name |
2-amino-5-fluoro-N-methylbenzamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9FN2O/c1-11-8(12)6-4-5(9)2-3-7(6)10/h2-4H,10H2,1H3,(H,11,12) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WIWCLLBGLNIHMG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=C(C=CC(=C1)F)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9FN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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